5-Ethylpiperidine-2,4-dione
Overview
Description
5-Ethylpiperidine-2,4-dione, also known as EPD, is a cyclic organic compound that belongs to the class of piperidine derivatives . It has a CAS Number of 73290-32-1 and a molecular weight of 141.17 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The (5R)-5-ethylpiperidine-2,4-dione molecule contains a total of 21 bond(s). There are 10 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .It is stored in a dry environment at a temperature of 2-8°C .
Scientific Research Applications
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Modern Drug Development and Natural Product Synthesis
- Summary of Application : Piperidine-2,4-dione-type azaheterocycles are used in modern drug development and natural product synthesis . They are a convenient modern platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential .
- Methods of Application : Two main groups of methods are used for the preparation of these compounds: traditional methods (carbonyl compound transformations) and novel methods (anionic enolate rearrangements) .
- Results or Outcomes : This potential is successfully realized by the creation of highly active pharmaceutically relevant compounds and the synthesis of natural products .
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Thiazolidine-2,4-diones in Therapeutic Potentials
- Summary of Application : Thiazolidine-2,4-diones have various pharmacological activities like antimalarial, antimicrobial, antimycobacterial, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV (human immunodeficiency virus) and antituberculosis .
- Methods of Application : The compounds were synthesized using the Knovengeal condensation .
- Results or Outcomes : The synthesized compounds were screened for their in vitro antimicrobial potential against Gram (positive and negative) bacterial and fungal strains . Some compounds displayed potent antibacterial activity against E. coli, B. subtilis, and S. aureus, and antifungal activity against C. albicans and A. niger . Some compounds were also found as active antidiabetic agents .
Safety And Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research in this field, and we can expect more developments in the future.
properties
IUPAC Name |
5-ethylpiperidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPNFYPMYSWIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672031 | |
Record name | 5-Ethylpiperidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpiperidine-2,4-dione | |
CAS RN |
73290-32-1 | |
Record name | 5-Ethylpiperidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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